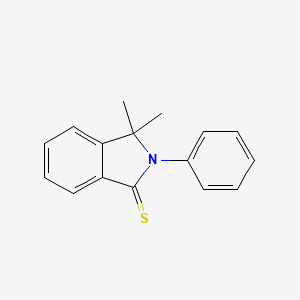
1,3,2-Dioxathiolane, 4-decyl-, 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Dioxathiolane, 4-decyl-, 2,2-dioxide is a chemical compound with the molecular formula C12H24O4S It is a member of the dioxathiolane family, characterized by a five-membered ring containing sulfur and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
1,3,2-Dioxathiolane, 4-decyl-, 2,2-dioxide can be synthesized through several methods. One common approach involves the reaction of decyl alcohol with sulfur trioxide to form the corresponding sulfonic acid, which is then cyclized to produce the dioxathiolane ring. The reaction conditions typically include:
Temperature: Moderate temperatures (50-70°C) are often used to control the reaction rate.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to facilitate the cyclization process.
Solvents: Polar solvents like dichloromethane or acetonitrile are commonly used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction parameters and higher yields. The use of microreactors has also been explored to enhance the synthesis process by providing precise control over reaction conditions .
化学反応の分析
Types of Reactions
1,3,2-Dioxathiolane, 4-decyl-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Solvents: Reactions are often carried out in polar solvents such as methanol, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
1,3,2-Dioxathiolane, 4-decyl-, 2,2-dioxide has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and surfactants.
作用機序
The mechanism of action of 1,3,2-dioxathiolane, 4-decyl-, 2,2-dioxide involves its ability to undergo ring-opening reactions under specific conditions. This ring-opening can lead to the formation of reactive intermediates that interact with molecular targets such as enzymes and proteins. The compound’s sulfur and oxygen atoms play a crucial role in its reactivity, allowing it to participate in various biochemical pathways .
類似化合物との比較
Similar Compounds
1,3,2-Dioxathiolane, 2,2-dioxide: A closely related compound with similar chemical properties but lacking the decyl group.
1,2-Ethylene sulfate: Another member of the dioxathiolane family, used in similar applications but with different reactivity due to its structure.
Uniqueness
1,3,2-Dioxathiolane, 4-decyl-, 2,2-dioxide is unique due to its long decyl chain, which imparts distinct physical and chemical properties. This hydrophobic tail enhances its solubility in non-polar solvents and makes it suitable for applications in organic synthesis and industrial processes where such properties are advantageous .
特性
CAS番号 |
131291-89-9 |
|---|---|
分子式 |
C12H24O4S |
分子量 |
264.38 g/mol |
IUPAC名 |
4-decyl-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C12H24O4S/c1-2-3-4-5-6-7-8-9-10-12-11-15-17(13,14)16-12/h12H,2-11H2,1H3 |
InChIキー |
DYLJIDARLNBITI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1COS(=O)(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide](/img/structure/B14281128.png)

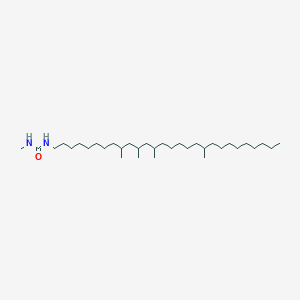
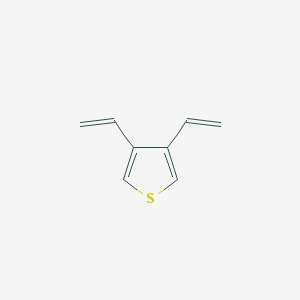
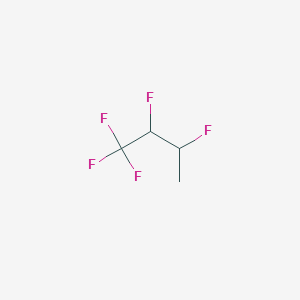
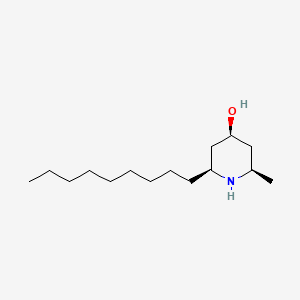
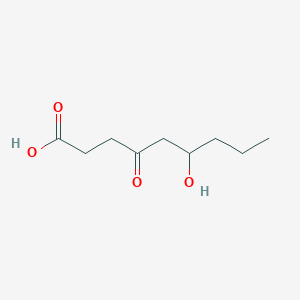
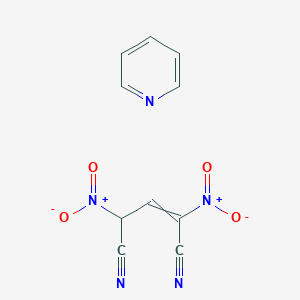
![tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281175.png)


![{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14281195.png)

